2-Nitrobenzenesulfonic acid
Description
Historical Trajectory and Foundational Studies in Organic Chemistry
The history of 2-Nitrobenzenesulfonic acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Arenesulfonic acids, in general, were pivotal in the development of a wide array of synthetic dyes, serving as essential intermediates. The introduction of the sulfonic acid group into an aromatic ring, a process known as sulfonation, allowed for the modification of color and, crucially, imparted water solubility to large organic molecules, a vital property for textile dyeing.
Foundational studies focused on methods of sulfonation and the subsequent chemical transformations of the resulting sulfonic acids. Early methods for the synthesis of benzenesulfonic acids involved the reaction of benzene (B151609) with hot concentrated sulfuric acid, a process known since the late 1800s. nih.gov The synthesis of nitro-substituted benzenesulfonic acids, including the 2-nitro isomer, was a logical extension of this work, driven by the need for a diverse palette of dye precursors. One of the established methods for preparing this compound involves the oxidation of 2,2'-dinitrodiphenyl disulfide. This disulfide is produced by reacting 2-chloronitrobenzene with sodium disulfide. The subsequent oxidative chlorination of the disulfide yields 2-nitrobenzenesulfonyl chloride, which is then hydrolyzed to this compound. lookchem.com
Significance in Modern Chemical Research and Industrial Intermediacy
This compound remains a crucial intermediate in the chemical industry, primarily for the synthesis of other chemicals. lookchem.comguidechem.com Its most significant application lies in the production of dyes and pigments. lookchem.com For instance, it can be reduced to orthanilic acid, which is an important component in the synthesis of reactive dyes for cotton. lookchem.com Beyond the dye industry, it serves as a precursor in the production of various pharmaceuticals and surfactants. solubilityofthings.combiosynth.com Its utility in organic synthesis is broad, where it can be a starting material for a variety of derivatives.
In modern chemical research, this compound and its derivatives are explored for various applications. For example, its hydrazide derivative, this compound hydrazide, has been investigated for its potential anti-tumor and anti-fibrotic activities in pharmaceutical research. lookchem.com The compound is also used in studies of nucleophilic substitution reactions, where the sulfonic acid group can act as a leaving group, allowing for the introduction of other functionalities onto the benzene ring. researchgate.netacs.org
Structural Features and their Influence on Chemical Behavior
The chemical properties of this compound are dictated by the presence of two key functional groups on the benzene ring: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H).
The sulfonic acid group is strongly acidic, comparable to sulfuric acid, and highly polar, which renders the molecule soluble in water. solubilityofthings.com This solubility is a key characteristic for many of its applications, particularly in aqueous reaction media. The acidity of the sulfonic acid group also allows it to be used as a mild pH indicator. solubilityofthings.com
The nitro group is a strong electron-withdrawing group. This has two major effects on the molecule's reactivity. Firstly, it deactivates the aromatic ring towards electrophilic substitution reactions. Secondly, it activates the ring towards nucleophilic aromatic substitution, where a nucleophile can displace another group on the ring. The electrophilic nature of the nitro group, combined with the acidity of the sulfonic acid, allows the compound to react with a variety of nucleophiles. solubilityofthings.com
The combination of these two functional groups makes this compound a versatile chemical building block. The physical and chemical properties are summarized in the table below.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol biosynth.com |
| Appearance | Pale yellow to yellow crystalline solid lookchem.comsolubilityofthings.com |
| Melting Point | 70 °C lookchem.com |
| Solubility | Generally soluble in water. solubilityofthings.com The sodium salt of the related 3-nitrobenzenesulfonic acid has a solubility of 25 g/100 mL in water at 25°C. alibaba.com |
| Acidity (pKa) | -1.43 ± 0.18 (Predicted) core.ac.uk |
Overview of Key Research Areas and Challenges for the Compound
Current research on this compound and its derivatives spans several areas, from synthetic methodology to environmental science.
Key Research Areas:
Advanced Synthesis: Researchers continue to explore more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems and the use of greener reagents. acs.org
Nucleophilic Substitution Reactions: The ability of the sulfonic acid group to be displaced by nucleophiles is an active area of research. This allows for the synthesis of a wide range of substituted nitroaromatics, which are valuable in medicinal chemistry and materials science. researchgate.netacs.org
Pharmaceutical Applications: Derivatives of this compound are being investigated for their biological activities. For instance, this compound hydrate (B1144303) has shown anti-inflammatory properties in preclinical studies. biosynth.com
Environmental Remediation: As a nitroaromatic compound, this compound can be an environmental pollutant in wastewater from industrial processes. Research is being conducted on methods for its degradation, such as photocatalysis. solubilityofthings.com
Challenges:
Regioselectivity in Synthesis: A significant challenge in the synthesis of this compound is achieving high regioselectivity. The sulfonation of nitrobenzene (B124822) primarily yields the meta-isomer. Therefore, indirect methods are often required to obtain the ortho-isomer, which can be more complex and less atom-economical. Controlling regioselectivity in subsequent reactions of the molecule also presents challenges due to the interplay of steric and electronic effects of the substituents.
Industrial Scale-up: While laboratory-scale syntheses may be well-established, scaling up the production of this compound can present challenges. These include managing side reactions, handling hazardous reagents like fuming sulfuric acid, and dealing with waste streams, particularly in older manufacturing processes. hmdb.ca
Quantitative Analysis: The development of rapid and accurate methods for the quantification of this compound and its isomers is crucial for process control and environmental monitoring.
Interactive Data Table: Illustrative Spectroscopic Data for Related Nitroaromatic Sulfonic Acid Structures
| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative) | Interpretation |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The protons adjacent to the electron-withdrawing nitro and sulfonic acid groups are shifted downfield. biosynth.com | Provides information on the number and chemical environment of protons in the molecule. |
| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The carbon attached to the nitro group is typically found at a higher chemical shift (deshielded). oregonstate.edulibretexts.org | Identifies the number of non-equivalent carbons and their electronic environment. |
| FTIR (cm⁻¹) | ~3000-3100 (C-H aromatic stretch), ~1520 and ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1250-1180 and ~1080-1030 (asymmetric and symmetric S=O stretch of SO₃H), ~3000 (broad, O-H stretch of SO₃H). biosynth.comumd.edulibretexts.orgscribd.comupi.edu | Confirms the presence of key functional groups (aromatic ring, nitro group, sulfonic acid). |
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Record name | NITROBENZENESULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID601033533 | |
| Record name | 2-Nitrobenzenesulphonic acid | |
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Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
| Record name | NITROBENZENESULFONIC ACID | |
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CAS No. |
31212-28-9, 80-82-0 | |
| Record name | NITROBENZENESULFONIC ACID | |
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| Record name | 2-Nitrobenzenesulfonic acid | |
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| Record name | 2-Nitrobenzenesulphonic acid | |
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| Record name | Benzenesulfonic acid, nitro- | |
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| Record name | 2-Nitrobenzenesulphonic acid | |
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Advanced Synthetic Methodologies and Chemical Preparations of 2 Nitrobenzenesulfonic Acid
Direct Sulfonation Pathways for Nitroaromatic Compounds
The direct sulfonation of nitroaromatic compounds, particularly nitrobenzene (B124822), is a well-established electrophilic aromatic substitution reaction. However, its utility for the synthesis of 2-nitrobenzenesulfonic acid is severely limited by the directing effects of the nitro group.
Sulfonation of Nitrobenzene
The sulfonation of nitrobenzene is typically achieved by reacting it with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). dicp.ac.cnlibretexts.org The reaction is highly exothermic and requires careful temperature control. dicp.ac.cn Nitrobenzene is considerably less reactive towards sulfonation than benzene (B151609) itself due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. quora.comlibretexts.org
Modern approaches have utilized microreactors to improve safety and efficiency. A study using a microreactor for the sulfonation of nitrobenzene with SO₃ under solvent-free conditions reported a 94% conversion of nitrobenzene. dicp.ac.cnrsc.org This method allows for better control of the highly exothermic reaction, reducing reaction times significantly compared to traditional batch methods. dicp.ac.cn
Regioselectivity and Isomer Distribution in Sulfonation Reactions
The paramount challenge in using direct sulfonation to produce this compound is the regioselectivity of the reaction. The nitro group (–NO₂) is a powerful deactivating, meta-directing group. msu.edupearson.com Its strong electron-withdrawing effect decreases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the electrophile (SO₃ or HSO₃⁺) preferentially attacks the meta position, which is the least deactivated. msu.edupearson.com
As a result, the sulfonation of nitrobenzene almost exclusively yields 3-nitrobenzenesulfonic acid (m-nitrobenzenesulfonic acid). pearson.comthieme-connect.de The formation of the ortho (2-nitro) and para (4-nitro) isomers is minimal. While precise distributions can vary with reaction conditions, the yield of the desired this compound via this pathway is synthetically unviable.
Table 1: Typical Isomer Distribution in the Electrophilic Substitution of Nitrobenzene
| Isomer | Halogenation | Nitration | Sulfonation |
| ortho- | ~6% | ~7% | Negligible |
| meta- | ~93% | ~93% | ~90-98% |
| para- | <1% | <1% | Negligible |
| Note: This table provides generalized data to illustrate the strong meta-directing effect of the nitro group. The primary product in sulfonation is the meta isomer. libretexts.orgmsu.eduthieme-connect.de |
Nitration of Benzenesulfonic Acid Derivatives
An alternative conceptual pathway to this compound is the nitration of benzenesulfonic acid. This approach involves introducing the nitro group onto a pre-existing sulfonic acid-substituted ring.
Position-Selective Nitration Strategies
The nitration of benzenesulfonic acid is an electrophilic aromatic substitution reaction typically carried out with a mixture of concentrated nitric acid and sulfuric acid. brainly.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.orgmasterorganicchemistry.com
However, similar to the nitro group, the sulfonic acid group (–SO₃H) is also a strong electron-withdrawing and meta-directing substituent. pearson.combrainly.com It deactivates the benzene ring and directs the incoming electrophile (the nitronium ion) to the meta position. Therefore, the direct nitration of benzenesulfonic acid predominantly yields 3-nitrobenzenesulfonic acid. brainly.comchegg.com Achieving position-selective ortho-nitration through this direct method is not a feasible strategy for preparing this compound.
Influence of Protecting Groups on Nitration Outcomes
In organic synthesis, protecting groups can be used to block certain reactive sites and direct a reaction to a desired position. The sulfonation reaction itself is sometimes used in this manner; a sulfonic acid group can be introduced to block a position, other substitutions can be carried out, and the sulfonic acid group can then be removed by hydrolysis (desulfonation) with hot aqueous acid. libretexts.orgunacademy.comwikipedia.org
However, in the context of nitrating benzenesulfonic acid to obtain the ortho isomer, the application of other protecting groups to block the meta positions is not a commonly reported or practical synthetic route. The harsh, strongly acidic conditions required for nitration limit the choice of suitable protecting groups that would remain stable during the reaction. Therefore, this strategy is not considered a primary method for the synthesis of this compound.
Oxidation of Sulfur-Containing Precursors
The most effective and commonly cited method for the preparation of this compound involves the oxidation of a suitable sulfur-containing precursor, specifically bis(2-nitrophenyl) disulfide. thieme-connect.dechemicalbook.com This multi-step approach bypasses the regioselectivity issues inherent in direct sulfonation or nitration.
The synthesis generally begins with 2-chloronitrobenzene. This starting material is reacted with sodium disulfide, typically formed in situ from sodium sulfide (B99878) and sulfur in an alcoholic solution. orgsyn.org This reaction produces bis(2-nitrophenyl) disulfide. orgsyn.org
The crucial step is the subsequent oxidation of the disulfide. Various oxidizing agents and conditions have been reported to convert bis(2-nitrophenyl) disulfide into this compound or its corresponding sulfonyl chloride, which can then be hydrolyzed. chemicalbook.comchemicalbook.com One documented method involves the oxidation of bis(2-nitrophenyl) disulfide using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by hydrobromic acid (HBr). google.com This reaction proceeds by heating the mixture, yielding the sodium salt of this compound after neutralization. google.com Another pathway involves chlorination in the presence of nitric acid to produce 2-nitrobenzenesulfonyl chloride, which is then hydrolyzed to the sulfonic acid. chemicalbook.com
Table 2: Selected Research Findings on the Oxidation of Bis(2-nitrophenyl) disulfide
| Oxidant/Reagent | Catalyst | Solvent | Temperature | Product | Yield | Source |
| Dimethyl sulfoxide (DMSO) | Hydrobromic acid (HBr) | DMSO | 106-120°C | Sodium 2-nitrobenzenesulfonate | 90% | google.com |
| Chlorine (Cl₂) / Nitric acid | - | Mineral acid | - | 2-Nitrobenzenesulfonyl chloride | - | chemicalbook.com |
| Hydrogen peroxide / Sulfuric acid | - | - | - | 2-Aminobenzenesulfonic acid (via reduction) | Reasonable | thieme-connect.de |
| Note: The table summarizes different reported oxidation strategies. The method using DMSO and HBr provides a direct route to the sulfonic acid salt with a high reported yield. The product from the chlorine/nitric acid method requires a subsequent hydrolysis step. |
Oxidation of 2-Nitrothiophenol (B1584256) and its Derivatives
A significant pathway to this compound involves the oxidation of 2-nitrothiophenol. This process can also be adapted for various derivatives of 2-nitrothiophenol. The thiol group (-SH) of 2-nitrothiophenol is oxidized to a sulfonic acid group (-SO3H).
One common industrial route begins with 2-chloronitrobenzene, which is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. chemicalbook.comchemicalbook.com This disulfide is then subjected to oxidative chlorination to produce 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com Subsequent hydrolysis of the sulfonyl chloride yields this compound. chemicalbook.com
Alternatively, 2,2'-dinitrodiphenyl disulfide can be reduced to 2,2'-diaminodiphenyl disulfide, which is then oxidized using hydrogen peroxide in an aqueous sulfuric acid solution to produce 2-aminobenzenesulfonic acid. chemicalbook.com This can then be converted to this compound through a separate nitration step.
Role of Oxidizing Agents and Reaction Conditions
The choice of oxidizing agent and the specific reaction conditions are paramount in the synthesis of this compound and its intermediates, as they directly influence the reaction's efficiency and the purity of the final product.
In the oxidation of 2,2'-dinitrodiphenyl disulfide, chlorine gas is often used in a mineral acid medium, sometimes in the presence of nitric acid, to facilitate the formation of 2-nitrobenzenesulfonyl chloride. chemicalbook.com For the direct oxidation of a methyl group to a carboxylic acid in related compounds, such as the synthesis of 2-carboxy-5-nitrobenzenesulfonic acid from 2-methyl-5-nitrobenzenesulfonic acid, strong oxidizing agents like potassium permanganate (B83412) or nitric acid at high temperatures have been employed. google.comgoogle.com However, these methods can be highly exothermic and present significant safety risks on an industrial scale. google.com
A milder approach involves the use of sodium hypochlorite (B82951) (NaOCl) in a weakly basic solution, which has been shown to be effective in oxidizing methyl groups on nitrobenzenesulfonic acid derivatives. google.comgoogle.com The reaction temperature is a critical parameter, with procedures often involving a gradual increase in temperature to control the reaction rate and prevent side reactions. google.comgoogle.com For instance, a reaction might be initiated at a lower temperature and then heated to reflux to ensure completion. google.comgoogle.com
The concentration of reagents and the pH of the reaction medium are also crucial. For example, in the hydrolysis of 2-nitrobenzenesulfonyl chloride to this compound, a dilute alkali solution is used. chemicalbook.com
| Oxidizing Agent | Substrate | Product | Key Conditions |
| Chlorine (Cl2) | 2,2'-Dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | Mineral acid medium, presence of nitric acid chemicalbook.com |
| Hydrogen Peroxide (H2O2) | 2,2'-Diaminodiphenyl disulfide | 2-Aminobenzenesulfonic acid | Aqueous sulfuric acid chemicalbook.com |
| Potassium Permanganate (KMnO4) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | Hot, basic solution google.com |
| Nitric Acid (HNO3) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | High temperatures (130-220°C) google.com |
| Sodium Hypochlorite (NaOCl) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | Weakly basic solution, controlled heating google.comgoogle.com |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and related compounds to enhance sustainability by reducing waste and energy consumption.
Solvent-Free and Catalytic Approaches
Research has explored solvent-free reaction conditions to minimize the use of volatile and often hazardous organic solvents. For instance, the sulfonation of nitrobenzene using sulfur trioxide (SO3) has been successfully carried out in a microreactor under solvent-free conditions. dicp.ac.cn This method offers rapid reaction times and high yields. dicp.ac.cn
Catalytic approaches are also central to greener syntheses. The use of catalysts can enable reactions to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and the formation of byproducts. For example, this compound itself can act as a catalyst in certain organic reactions, such as the Povarov reaction to synthesize tetrahydroquinolines. nih.gov In some synthetic protocols, by-products of reactions involving this compound derivatives can be recovered and recycled, further enhancing the environmental friendliness of the process. niscpr.res.in
Atom Economy and Waste Minimization Strategies
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key focus in green synthesis design. Direct sulfonation of nitrobenzene with SO3 exemplifies a process with high atom economy, as it involves the direct addition of the SO3 group with minimal waste generation. dicp.ac.cn
Waste minimization strategies are crucial for industrial-scale production. One approach is the development of processes that avoid the use of reagents that generate large amounts of waste. For example, moving away from stoichiometric oxidizing agents like potassium permanganate to catalytic air or hypochlorite oxidations reduces inorganic waste streams. google.com Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste.
Another important strategy is the recycling and reuse of reaction components. For example, in some modern synthetic methods, by-products such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and this compound can be recovered and reused to prepare the initial reagent. niscpr.res.in
| Green Chemistry Principle | Application in Nitrobenzenesulfonic Acid Synthesis |
| Solvent-Free Conditions | Sulfonation of nitrobenzene with SO3 in a microreactor. dicp.ac.cn |
| Catalysis | Use of this compound as a Brønsted acid catalyst. nih.gov Recovery and recycling of catalytic by-products. niscpr.res.in |
| Atom Economy | Direct sulfonation of nitrobenzene with SO3 offers high atom economy. dicp.ac.cn |
| Waste Minimization | Use of catalytic oxidation methods over stoichiometric ones. google.com Development of one-pot synthesis procedures. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Nitrobenzenesulfonic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a powerful acid and a versatile functional handle for a variety of chemical transformations. Its reactivity includes salt formation, conversion to more reactive intermediates like sulfonyl halides, and participation in substitution reactions.
Salt Formation and Cationic Interactions
As a strong acid, 2-nitrobenzenesulfonic acid readily reacts with a wide range of inorganic and organic bases to form the corresponding sulfonate salts. solubilityofthings.combiosynth.com The high acidity is attributed to the stability of the resulting sulfonate anion (C₆H₄(NO₂)SO₃⁻), which is resonance-stabilized.
Common reactions involve neutralization with alkali metal hydroxides or carbonates. For instance, treatment with potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) yields the potassium 2-nitrobenzenesulfonate salt. google.comgoogle.com Similarly, reaction with sodium carbonate produces the sodium salt. biosynth.com This salt formation is a fundamental property, often utilized in purification and isolation processes. A notable technique is "salting out," where the sodium salt of the sulfonic acid is precipitated from an aqueous reaction mixture by adding a high concentration of a common salt, like sodium chloride, exploiting the low solubility of the sulfonate salt in the concentrated salt solution.
These salt formation reactions are typically straightforward acid-base neutralizations, as depicted in the general reaction below:
C₆H₄(NO₂)SO₃H + NaOH → C₆H₄(NO₂)SO₃Na + H₂O
Esterification Reactions and Sulfonate Ester Chemistry
While direct esterification of sulfonic acids with alcohols can be challenging, the formation of sulfonate esters from this compound is typically achieved through its more reactive derivatives, such as 2-nitrobenzenesulfonyl chloride. However, innovative methods have been developed that utilize the sulfonic acid itself.
One such method involves the use of a recyclable coupling reagent, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which is prepared from this compound. This reagent facilitates the racemization-free synthesis of esters under mild conditions. organic-chemistry.org The process highlights a modern approach where the sulfonic acid is converted into a highly efficient activating agent for condensation reactions, with the added benefit that the byproducts, including this compound, can be recovered and reused. organic-chemistry.org
The resulting 2-nitrobenzenesulfonate esters are valuable in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions, analogous to tosylates and mesylates.
Conversion to Sulfonyl Halides and Anhydrides
A key transformation of this compound and its salts is the conversion to 2-nitrobenzenesulfonyl chloride (NsCl). This sulfonyl chloride is a significantly more reactive intermediate, serving as a gateway to a wide array of other derivatives. chemicalbook.com
The industrial synthesis of 2-nitrobenzenesulfonyl chloride does not typically start from the sulfonic acid itself but rather from 2-chloronitrobenzene. This precursor is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. Subsequent oxidative chlorination of the disulfide, often using chlorine in the presence of nitric acid, yields 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com The resulting sulfonyl chloride can then be hydrolyzed in a dilute alkali solution to produce this compound. chemicalbook.comchemicalbook.com
The conversion of the sulfonic acid to the sulfonyl chloride can also be achieved using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), although specific documented procedures for the 2-nitro derivative are less common in the primary literature than the disulfide route.
Nucleophilic Substitution at the Sulfur Center
The electrophilic sulfur atom in derivatives of this compound, particularly in 2-nitrobenzenesulfonyl chloride, is susceptible to attack by various nucleophiles. These reactions proceed via a nucleophilic acyl substitution-type mechanism, leading to the formation of a diverse range of sulfonated compounds.
Formation of Sulfonamides and Sulfonate Esters: 2-Nitrobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental in organic synthesis and medicinal chemistry.
Formation of Sulfonyl Azides: The sulfonyl chloride can be converted to 2-nitrobenzenesulfonyl azide (B81097) by reaction with sodium azide. This reaction is often carried out in a solvent system like aqueous acetone (B3395972) or under phase-transfer catalysis conditions to overcome the solubility differences between the organic sulfonyl chloride and the inorganic azide salt. tandfonline.com The presence of the ortho-nitro group has been noted to cause steric and electronic hindrance, slowing the reaction compared to other substituted sulfonyl chlorides. tandfonline.com
A distinct and mechanistically significant reaction is the ipso-nucleophilic aromatic substitution, where the entire sulfonate group (-SO₃H) acts as a leaving group. This reaction is particularly favored in electron-deficient aromatic rings. For derivatives like 2,4-dinitrobenzenesulfonic acid, the sulfonic acid group can be displaced by nucleophiles such as amines or active methylene (B1212753) compounds under mild, metal-free conditions. acs.orgnih.govresearchgate.netsci-hub.se This provides a powerful method for forming new carbon-carbon and carbon-nitrogen bonds on the aromatic ring. nih.govresearchgate.net
Transformations of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically transformed, most notably through reduction, to provide access to amino and related nitrogen-containing functionalities.
Reduction to Amino and Hydrazino Derivatives
The reduction of the nitro group in this compound is a synthetically important reaction, primarily leading to the formation of 2-aminobenzenesulfonic acid (orthanilic acid), a valuable intermediate for dyes. chemicalbook.com
Several methods are employed for this transformation:
Reduction with Iron: A classic and industrially common method involves the reduction of this compound using iron filings in a neutral or slightly acidic aqueous medium (Béchamp reduction). chemicalbook.comchemicalbook.com This method is cost-effective but can generate significant amounts of iron sludge. guidechem.com
Catalytic Hydrogenation: A cleaner alternative is catalytic hydrogenation. This process involves reacting the sulfonic acid with hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. guidechem.comgoogle.com The reaction can be carried out in various solvents, including water or methanol, at temperatures ranging from 25°C to 120°C and pressures from 1 to 3 MPa. google.com Catalytic hydrogenation offers high product purity and yield, and the catalyst can often be recovered and reused. google.comgoogle.com
The synthesis of hydrazino derivatives is also a key transformation.
From Sulfonyl Chloride: this compound hydrazide is prepared by reacting 2-nitrobenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netguidechem.comlookchem.com This hydrazide derivative is a useful reagent in organic synthesis. researchgate.netlookchem.com
Direct Reduction: An alternative route involves the reduction of a this compound salt with zinc dust in an alkaline medium (e.g., sodium hydroxide). This reaction leads to the formation of a hydrazobenzene (B1673438) derivative, specifically hydrazobenzene-3,3'-disulfonic acid, which can undergo further rearrangement. chemicalbook.com
Data Tables
Table 1: Reactivity of the Sulfonic Acid Moiety
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Salt Formation | NaOH, KOH, K₂CO₃ | Sulfonate Salt | google.com, biosynth.com, google.com |
| Esterification | Via o-NosylOXY reagent | Sulfonate Ester | organic-chemistry.org |
| Sulfonyl Halide Formation | Cl₂, HNO₃ (from disulfide) | Sulfonyl Chloride | chemicalbook.com, chemicalbook.com |
| Nucleophilic Substitution | Amines, Alcohols, NaN₃ | Sulfonamides, Sulfonate Esters, Sulfonyl Azide | , tandfonline.com |
Table 2: Reduction Reactions of the Nitro Group
| Reaction | Reagent(s)/Catalyst | Product | Reference(s) |
|---|---|---|---|
| Reduction to Amine | Fe / H⁺ | 2-Aminobenzenesulfonic acid | chemicalbook.com, chemicalbook.com |
| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | 2-Aminobenzenesulfonic acid | guidechem.com, google.com |
| Reduction to Hydrazide | Hydrazine Hydrate (from sulfonyl chloride) | This compound hydrazide | researchgate.net, guidechem.com |
Selective Reduction Strategies and Reagent Specificity
The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding synthetically useful intermediates like 2-aminobenzenesulfonic acid. The choice of reducing agent and reaction conditions is critical to achieve this selectivity without affecting the sulfonic acid group.
One established method involves the reduction of the nitro group following the formation of the sulfonic acid. For instance, 2-aminobenzenesulfonic acid can be prepared by starting with 1-chloro-2-nitrobenzene, which is treated with sodium disulfide. The resulting disulfide is then oxidized to form this compound, and a subsequent reduction step converts the nitro group to the desired amine. thieme-connect.de A similar strategy is employed for the synthesis of 3-aminobenzenesulfonic acid, where nitrobenzene (B124822) is first sulfonated and then the nitro group is reduced. thieme-connect.de
The Zinin reduction, which utilizes reagents such as sodium sulfide (B99878), hydrosulfide (B80085), or polysulfides, is a classic method for the selective reduction of nitroarenes. google.com This method has been reported for the reduction of dinitro compounds, and while its application to 2-amino-6-nitrobenzoic acid synthesis from 2,6-dinitrobenzoic acid has been successful, its use with sulfonic acid analogues has shown variable results. For example, the reduction of 3-methyl-2,6-dinitrobenzenesulfonic acid to 6-amino-3-methyl-2-nitrobenzenesulfonic acid using hydrosulfide was reported to have an unsatisfactory yield. google.com
Another approach involves the use of metallic reducing agents. Treating a this compound derivative with zinc dust in an alkaline medium leads to the formation of a hydrazobenzene derivative, which can then be further processed.
The following table summarizes various reagents used for the reduction of nitroarenes, which are applicable to nitrobenzenesulfonic acid derivatives.
| Reagent System | Target Transformation | Reference |
| 1. Na2S2 / Oxidation 2. Reduction | -NO2 → -NH2 | thieme-connect.de |
| Sulfide, Hydrosulfide, Polysulfide (Zinin Reduction) | Selective -NO2 → -NH2 in dinitro compounds | google.com |
| Zinc dust / Alkali | -NO2 → Hydrazobenzene derivative |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Directing Effects of Nitro and Sulfonic Acid Groups
In this compound, the benzene ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO2) at the C2 position and a sulfonic acid group (-SO3H) at the C1 position. Both of these substituents are strongly deactivating and act as meta-directors in electrophilic aromatic substitution (EAS) reactions. libretexts.orgminia.edu.eg
The deactivating nature arises from their ability to withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. makingmolecules.comuomustansiriyah.edu.iq The nitro group, for example, reacts with electrophiles approximately 10,000 times more slowly than benzene itself. libretexts.org
The directing effects of the two groups are in conflict:
The sulfonic acid group at C1 directs incoming electrophiles to the positions meta to itself, which are C3 and C5.
The nitro group at C2 directs incoming electrophiles to the positions meta to itself, which are C4 and C6.
This opposition, combined with the profound deactivation of the ring, makes further electrophilic substitution on this compound exceptionally difficult. The positions C4, C5, and C6 are generally favored for substitution on disubstituted benzenes of this type, but the reaction would require extremely harsh conditions.
Reactivity under Strong Acidic Conditions
Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are typically carried out in strong acidic media, often involving concentrated sulfuric acid (H2SO4). makingmolecules.commasterorganicchemistry.comlibretexts.org However, the benzene ring in this compound is highly deactivated due to the presence of the two electron-withdrawing groups, rendering it extremely resistant to further electrophilic attack even under these forceful conditions. libretexts.orgmakingmolecules.com
Furthermore, the sulfonation reaction is known to be reversible. libretexts.orgaakash.ac.in Under conditions of high temperature in the presence of aqueous acid, the sulfonic acid group can be removed from the ring in a process called desulfonation. makingmolecules.com For this compound, heating under strong acidic conditions could potentially lead to the removal of the -SO3H group rather than the addition of a new electrophile. This compound itself is a significantly strong acid, a property that has been utilized in its application as an acid catalyst for reactions like olefin isomerization. rsc.org This inherent acidity contributes to the challenging reaction environment for EAS.
Nucleophilic Aromatic Substitution (SNAr) with Sulfonic Acid as a Leaving Group
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring and displaces a leaving group. The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position, activates the ring for such substitutions, with the sulfonic acid group serving as a viable leaving group. vulcanchem.comacs.orgnih.gov
Ipso-Substitution Mechanisms
The substitution of the sulfonic acid group occurs via an ipso-substitution pathway, where the nucleophile attacks the carbon atom (C1) that is directly attached to the leaving group. This reaction proceeds through a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-poor aromatic ring at the carbon bearing the sulfonic acid group, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer adduct. acs.orgnih.gov
Elimination: The aromaticity is restored by the departure of the leaving group, in this case, the sulfonic acid group (as SO3).
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the ortho position plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. acs.orgnih.govmasterorganicchemistry.com This stabilization significantly lowers the activation energy for the reaction.
Reactivity with Various Nucleophiles (e.g., amines, active methylene compounds, thiols)
The activated nature of this compound and its derivatives allows for SNAr reactions with a range of nucleophiles.
Amines: An efficient and environmentally friendly method has been developed for the synthesis of o-nitroarylamines via the ipso substitution of the sulfonic acid group in o-nitroaryl sulfonic acids by amines. researchgate.netsci-hub.se Research has shown that 2,4-dinitrobenzenesulfonic acid reacts readily with various primary and secondary amines, as well as amino acid esters, at room temperature to produce the corresponding arylamines in good yields. sci-hub.se These reactions proceed without the need for a metal catalyst, representing a significant advantage over traditional cross-coupling methods. nih.govsci-hub.se
Active Methylene Compounds: A novel carbon-carbon bond-forming reaction has been reported through the ipso nucleophilic substitution of the sulfonic acid group in 2,4-dinitrobenzenesulfonic acid with active methylene compounds. acs.orgnih.gov This reaction provides a direct route to incorporate alkyl groups into an electron-deficient aromatic ring. The process is typically carried out under mild conditions, using a base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMSO at around 80 °C. acs.orgnih.gov This method avoids the use of toxic transition-metal catalysts and has been successfully applied to various active methylene compounds. acs.orgnih.gov
| Active Methylene Compound | Product Yield | Reference |
|---|---|---|
| Diethyl malonate | High | acs.orgnih.gov |
| Dimethyl malonate | High | acs.orgnih.gov |
| Ethyl acetoacetate | High (product is stable enol form) | acs.orgnih.gov |
| Methyl acetoacetate | High (product is stable enol form) | acs.orgnih.gov |
| Acetylacetone | Moderate (byproduct formation) | acs.orgnih.gov |
Thiols: While direct ipso-substitution of this compound with thiols is less documented, the principles of SNAr suggest its feasibility. Related transformations support this, such as the transition-metal-free coupling of thiols with electron-deficient benzenesulfonyl chlorides to form thioethers. researchgate.net Additionally, thiols are widely used to cleave 2- and 4-nitrobenzenesulfonamides (nosylamides), a reaction that proceeds via nucleophilic attack on the sulfur atom, highlighting the reactivity of thiols towards nitrobenzenesulfonyl moieties. researchgate.net Given the established ability of the sulfonic acid group to function as a leaving group in sufficiently activated systems, its displacement by sulfur nucleophiles is a chemically sound pathway. acs.orgnih.gov
Acid-Base Properties and Protonation Equilibria in Solution
This compound (2-NBSA) is a strong organic acid characterized by the presence of two functional groups, a nitro group (-NO2) and a sulfonic acid group (-SO3H), attached to a benzene ring. solubilityofthings.com The sulfonic acid group is highly acidic, readily donating a proton in solution. The effective solubility of 2-NBSA is influenced by the pH of the solution, as the deprotonation of the sulfonic acid group can lead to various ionic forms that are more soluble. solubilityofthings.com
The acidity of 2-NBSA is quantified by its acid dissociation constant (pKa). A predicted pKa value for this compound is approximately -1.43. chemicalbook.comlookchem.com This very low pKa value indicates that it is a strong acid, meaning it almost completely dissociates in aqueous solutions. For comparison, the pKa of the related compound 2-amino-5-nitrobenzenesulfonic acid has been reported with a pKa of -2.8 for the sulfonic acid group. chegg.comchegg.com
In solution, 2-NBSA exists in equilibrium between its protonated (C₆H₅NO₅S) and deprotonated (C₆H₄NO₅S⁻) forms. Due to its strong acidic nature, the equilibrium lies far to the right, favoring the formation of the sulfonate anion and a proton (H⁺). The presence of the electron-withdrawing nitro group in the ortho position to the sulfonic acid group further enhances its acidity through inductive effects, stabilizing the resulting sulfonate anion.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the deprotonation energies of nitro-substituted benzenesulfonic acids in the gas phase. researchgate.net These studies have shown that the energy required for deprotonation is influenced by the number and position of nitro groups, as well as the potential for intramolecular hydrogen bonding. researchgate.net For ortho-nitro-substituted benzenesulfonic acid, it was found that the deprotonation of conformers without intramolecular hydrogen bonds requires less energy than for conformers with such bonds. researchgate.net
Interactive Data Table: Predicted and Reported pKa Values
| Compound | Functional Group | Predicted/Reported pKa | Source |
| This compound | Sulfonic acid | -1.43 (Predicted) | chemicalbook.comlookchem.com |
| 2-Amino-5-nitrobenzenesulfonic acid | Sulfonic acid | -2.8 (Reported) | chegg.comchegg.com |
Reaction Kinetics and Thermodynamic Analysis of Transformations
The chemical reactivity of this compound is diverse, encompassing reactions involving both the sulfonic acid and the nitro group. The kinetics and thermodynamics of these transformations provide insight into the underlying reaction mechanisms.
One area where the reaction kinetics of a related compound, 3-nitrobenzenesulfonic acid, has been studied is in its oxidation by ozone. The second-order kinetic constant for the direct reaction with ozone was estimated to be 22 M⁻¹s⁻¹. researchgate.net The reaction rate is influenced by pH, with indirect reactions involving hydroxyl radicals becoming more significant at higher pH values. researchgate.net
The sulfonic acid group in nitrobenzenesulfonic acids can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org Mechanistic studies suggest that these reactions can proceed through a concerted mechanism or via a Meisenheimer complex, a discrete, non-aromatic intermediate. researchgate.net The rate of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of bases. acs.org For instance, the reaction of 2,4-dinitrobenzene sulfonic acid with active methylene compounds was found to be most effective in DMSO with cesium carbonate as the base, with the reaction yield increasing with temperature up to 80°C. acs.org
Furthermore, the esterification of benzenesulfonic acids with alcohols has been studied theoretically. researchgate.net These studies suggest that the reaction can proceed through different pathways, including SN1 and SN2 mechanisms, with the relative energy barriers depending on the specific reactants and conditions. The formation of a pentacoordinate sulfur intermediate is generally considered to be energetically unfavorable. researchgate.net
Thermodynamic data for the transformations of this compound is less commonly reported in the literature. However, computational studies have provided insights into the gas-phase deprotonation energies. The Gibbs free energies of deprotonation (ΔrG°₂₉₈) for various nitro-substituted benzenesulfonic acids have been calculated, showing a decrease in ΔrG°₂₉₈ with an increasing number of nitro groups, indicating that di- and trinitro-substituted benzenesulfonic acids can be considered superstrong acids. researchgate.net
It is also known that nitrobenzenesulfonic acid can undergo violent decomposition at elevated temperatures, around 200°C. echemi.comnoaa.gov When diluted with water, it generates considerable heat, indicating an exothermic process. echemi.comnoaa.govnih.gov
Interactive Data Table: Kinetic Data for Related Reactions
| Reactant | Reagent | Reaction Type | Second-Order Rate Constant (k) | Conditions | Source |
| 3-Nitrobenzenesulfonic acid | Ozone | Oxidation | 22 M⁻¹s⁻¹ | Aqueous solution | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 Nitrobenzenesulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The analysis of one-dimensional NMR spectra is fundamental to the initial structural verification of 2-Nitrobenzenesulfonic acid. The chemical shifts (δ) are highly sensitive to the electronic effects of the nitro (-NO₂) and sulfonic acid (-SO₃H) groups. Both are strong electron-withdrawing groups, which significantly deshield the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (B151609).
¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern for the four protons on the benzene ring. Due to the ortho-substitution, these protons are chemically non-equivalent. The proton adjacent to the nitro group (H6) is expected to be the most deshielded, followed by the proton adjacent to the sulfonic acid group (H3).
¹³C NMR: In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons. savemyexams.com The carbons directly attached to the electron-withdrawing nitro (C2) and sulfonic acid (C1) groups are expected to be significantly downfield. General chemical shift ranges for substituted benzene rings suggest that carbons bearing a nitro group appear around δ 140-150 ppm, while those bearing a sulfonic acid group are also in the aromatic region. savemyexams.comhw.ac.uk
¹⁵N NMR: The nitrogen nucleus of the nitro group provides a unique spectroscopic handle. The chemical shift of the ¹⁵N nucleus in nitroaromatic compounds typically falls within a characteristic range. huji.ac.il For aliphatic nitro groups, this range is approximately 385 to 410 ppm relative to nitromethane. researchgate.net This specific signal confirms the presence of the nitro functionality.
Expected NMR Chemical Shifts for this compound Note: Specific experimental values can vary based on solvent and concentration. The following table is based on established principles of substituent effects and data from similar compounds.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | H-3 | ~8.2 - 8.4 | Ortho to -SO₃H, Meta to -NO₂ |
| ¹H | H-4 | ~7.7 - 7.9 | Meta to both groups |
| ¹H | H-5 | ~7.8 - 8.0 | Meta to -SO₃H, Ortho to -NO₂ |
| ¹H | H-6 | ~8.4 - 8.6 | Ortho to -NO₂, Meta to -SO₃H |
| ¹³C | C-1 | ~140 - 145 | Attached to -SO₃H |
| ¹³C | C-2 | ~148 - 152 | Attached to -NO₂ |
| ¹³C | C-3 | ~125 - 130 | Aromatic CH |
| ¹³C | C-4 | ~132 - 136 | Aromatic CH |
| ¹³C | C-5 | ~122 - 126 | Aromatic CH |
| ¹³C | C-6 | ~130 - 134 | Aromatic CH |
| ¹⁵N | N (NO₂) | ~380 - 410 | Nitro group nitrogen |
While 1D NMR provides chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond connectivities. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent protons on the aromatic ring (e.g., H3 with H4, H4 with H5, and H5 with H6). This allows for the sequential "walking" around the ring to confirm the substitution pattern. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.eduustc.edu.cn An HSQC spectrum would show four cross-peaks, definitively linking each aromatic proton signal (H3, H4, H5, H6) to its corresponding carbon signal (C3, C4, C5, C6). This is a powerful tool for assigning the carbon signals of the protonated ring positions.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). princeton.eduustc.edu.cn This is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would include:
Correlations from H3 to the quaternary carbons C1 and C2.
Correlations from H6 to the quaternary carbon C2.
Correlations from H4 to C2 and C6.
Correlations from H5 to C1 and C3.
Observing these long-range couplings provides unequivocal proof of the substitution pattern and confirms the complete carbon skeleton. google.com
1H, 13C, 15N NMR Chemical Shift Analysis for Structural Assignment
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide characteristic "fingerprints" of the functional groups present. uni-siegen.de
The IR and Raman spectra of this compound are dominated by the strong vibrations of the nitro and sulfonic acid moieties.
Nitro Group (-NO₂): The nitro group has two very intense and characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1560–1520 cm⁻¹ region, while the symmetric stretch (νs) is found between 1360–1330 cm⁻¹. These strong absorptions in the IR spectrum are often a clear indication of a nitro compound.
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is characterized by strong S=O stretching vibrations. The asymmetric S=O stretch is typically observed in the 1250–1160 cm⁻¹ range, and the symmetric stretch appears around 1080–1030 cm⁻¹. The O-H stretch of the sulfonic acid group is also present as a broad band, usually in the 3000-2500 cm⁻¹ region, often overlapping with C-H stretches.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |
| Sulfonic Acid | O-H stretch | 3000 - 2500 | Strong, Broad |
| Nitro Group | Asymmetric N-O stretch | 1560 - 1520 | Very Strong |
| Nitro Group | Symmetric N-O stretch | 1360 - 1330 | Very Strong |
| Sulfonic Acid | Asymmetric S=O stretch | 1250 - 1160 | Strong |
| Sulfonic Acid | Symmetric S=O stretch | 1080 - 1030 | Strong |
| Nitro Group | Scissoring bend | 890 - 835 | Medium |
Vibrational spectroscopy, when combined with computational methods like Density Functional Theory (DFT), is a powerful tool for studying the conformational landscape of flexible molecules. core.ac.uk For this compound, the relative orientation of the sulfonic acid and nitro groups can lead to different conformers.
Quantum chemical calculations have shown that the this compound molecule can exist in five different conformations. researchgate.net The most stable conformer is one where an intramolecular hydrogen bond forms between the acidic proton of the -SO₃H group and one of the oxygen atoms of the ortho -NO₂ group. researchgate.netresearchgate.netmdpi.com This interaction significantly stabilizes this particular geometry over others. This intramolecular hydrogen bonding can be detected through shifts in the vibrational frequencies, particularly a red-shift (lowering of frequency) of the O-H stretching vibration compared to a conformer where this bond is absent.
Characteristic Absorption Bands of Nitro and Sulfonic Acid Functional Groups
Mass Spectrometry (MS) and Fragmentation Pathway Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For nitroaromatic sulfonic acids, electrospray ionization (ESI) in negative ion mode is a common analysis method, as the acidic proton is easily lost to form a [M-H]⁻ ion. researchgate.netnih.gov The molecular weight of this compound is 203.17 g/mol , so its deprotonated molecular ion would be observed at an m/z of approximately 202.
The subsequent fragmentation of this ion in tandem MS (MS/MS) experiments is dictated by the structure. nih.gov Studies on related compounds show that the most frequent fragmentation reactions for aromatic sulfonic acids is desulfonation, which is the loss of a neutral SO₃ molecule (80 Da). researchgate.netnih.gov Another common pathway for nitroaromatics is the loss of the nitro group as NO₂ (46 Da) or the loss of NO (30 Da). researchgate.netnih.gov The position of the substituents can influence the fragmentation pathways, an effect known as the "ortho effect". nih.gov
Plausible Fragmentation Pathway for this compound in ESI-MS
| Ion | m/z (calculated) | Description |
| [M-H]⁻ | 202.0 | Deprotonated molecular ion |
| [M-H-SO₃]⁻ | 122.0 | Loss of sulfur trioxide (desulfonation) from the molecular ion |
| [M-H-NO₂]⁻ | 156.0 | Loss of nitrogen dioxide from the molecular ion |
| [M-H-SO₃-NO₂]⁻ | 76.0 | Subsequent loss of NO₂ from the desulfonated ion |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bio-structure.com The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. bio-structure.com By analyzing the intensities and positions of these diffracted spots, a three-dimensional model of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. bio-structure.comcsic.es
For derivatives of this compound, single-crystal X-ray diffraction provides unparalleled insight into their solid-state conformation and intermolecular interactions.
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net These supramolecular interactions are crucial in stabilizing the crystal lattice and influencing the material's physical properties. researchgate.net
In the crystal structure of a derivative, (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate pyrrolidinium (B1226570), the structure is stabilized by extensive intermolecular hydrogen bonding and offset π-π stacking interactions. researchgate.net The asymmetric unit of this crystal contains the anion, a pyrrolidinium cation, and a water molecule, which all participate in a complex hydrogen-bonding network. researchgate.net These interactions extend the molecular structure into a three-dimensional framework. researchgate.net Analogous studies on the isomer, 4-nitrobenzenesulfonic acid, also highlight the importance of hydrogen bonding with water molecules and ammonium (B1175870) cations in forming robust supramolecular structures. researchgate.net
X-ray crystallography reveals the preferred conformation of molecules in the solid state. For a derivative of this compound, (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate, the crystal structure was determined to be in the triclinic space group P-1. researchgate.net The analysis provides precise unit cell parameters, defining the geometry of the repeating unit in the crystal.
Table 2: Crystallographic Data for (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate Pyrrolidinium
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.240(3) |
| b (Å) | 11.289(5) |
| c (Å) | 14.134(6) |
| α (°) | 87.750(15) |
| β (°) | 85.638(13) |
| γ (°) | 81.904(13) |
| Z | 2 |
Source: Liang et al., 2019 researchgate.net
This detailed structural information is fundamental for understanding structure-property relationships and for rational crystal engineering.
Crystal Packing and Supramolecular Interactions
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule, particularly those with conjugated systems and chromophores. ijnrd.orgcentre-univ-mila.dz The resulting spectrum is a plot of absorbance versus wavelength, characterized by one or more absorption maxima (λₘₐₓ). centre-univ-mila.dz
For derivatives of this compound, the presence of the aromatic ring, the nitro group (-NO₂), and the sulfonic acid group (-SO₃H) gives rise to characteristic electronic transitions. For example, the UV-Vis spectrum of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid shows distinct absorption bands.
Table 3: UV-Vis Absorption Data for 5-amino-4-methoxy-2-nitrobenzenesulfonic acid
| λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Attributed Transition |
| 265 | 12,400 | π→π* (aromatic ring) |
| 320 | Not specified | n→π* (nitro group) |
Source: BenchChem
The π→π* transition is characteristic of the conjugated π-system of the benzene ring, while the n→π* transition involves the non-bonding electrons on the oxygen atoms of the nitro group. ijnrd.org The position and intensity of these bands can be influenced by substituents on the benzene ring and by the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
Chromatographic and Electrophoretic Methods for Purity and Isomer Separation
Chromatographic and electrophoretic techniques are essential for separating components in a mixture and assessing the purity of a compound. The separation of structural isomers, such as 2-, 3-, and 4-nitrobenzenesulfonic acid, is a common analytical challenge due to their similar physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For instance, a reverse-phase (RP) HPLC method using an acetonitrile (B52724) and water mobile phase has been developed for the analysis of 3-nitrobenzenesulfonic acid. sielc.com The ability to combine liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, as it allows for the separation of isomers or isobars followed by their individual identification. researchgate.net
Capillary electrophoresis (CE) is another high-resolution separation technique well-suited for charged species like sulfonic acids. researchgate.net In CE, ions migrate in an electric field at different rates depending on their charge and size. Techniques like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC) have been successfully applied to separate various naphthalenesulfonate isomers, demonstrating the potential of these methods for the baseline separation of nitrobenzenesulfonic acid isomers. researchgate.net Gel electrophoresis has also been used for the separation of synthetic dyes, many of which are sulfonated aromatic compounds. moca.net.ua
Computational and Theoretical Investigations of 2 Nitrobenzenesulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations have been instrumental in elucidating the electronic structure and related properties of 2-nitrobenzenesulfonic acid. These studies provide a detailed picture of the molecule's geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) has been employed to investigate the conformational landscape and stability of this compound (2-NBSA). A combined gas electron diffraction and quantum chemical study using B3LYP/6-311+G** and B3LYP/cc-pVTZ methods revealed that the 2-NBSA molecule can exist in five different conformations. However, one of these conformers is significantly more stable, with a Gibbs free energy that is lower by more than 4.5 kcal/mol compared to the others. This lowest-energy conformer is characterized by the presence of an intramolecular hydrogen bond (IHB) between a hydrogen atom of the sulfonic acid group and an oxygen atom of the nitro group. mdpi.com This IHB plays a crucial role in stabilizing this particular conformation. mdpi.com
Experimental internuclear distances for the most stable conformer, determined through gas electron diffraction and supported by DFT calculations, are presented in the table below.
| Bond | Distance (Å) |
|---|---|
| (C-H)av | 1.07(2) |
| (C-C)av | 1.401(4) |
| C-S | 1.767(6) |
| (S=O)av | 1.412(4) |
| S-O | 1.560(6) |
| (N-O)av | 1.217(5) |
| C-N | 1.461(8) |
| O-H | 0.99(3) |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. jomardpublishing.comuni-muenchen.de For molecules like this compound, NBO analysis provides deeper insights into the electronic interactions that contribute to its stability, particularly the nature of the intramolecular hydrogen bond. jomardpublishing.com This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu
In systems with intramolecular hydrogen bonds, NBO analysis can quantify the stabilization energy arising from the interaction between a filled donor orbital (like a lone pair on an oxygen atom) and an empty acceptor orbital (like an antibonding σ* orbital of an O-H bond). wisc.edu For instance, in related substituted benzenesulfonic acids, NBO analysis has been used to explain the gauche effect and strong anomeric effects between lone pairs of nitrogen atoms and antibonding orbitals of adjacent bonds. researchgate.net In the case of this compound, NBO analysis confirms that the formation of the intramolecular hydrogen bond between the sulfonic acid and nitro groups leads to significant electronic delocalization, which stabilizes the conformer. mdpi.comjomardpublishing.com This stabilization is quantified by the second-order perturbation theory energy of interaction, E(2), between the donor and acceptor NBOs. wisc.eduresearchgate.net A larger E(2) value indicates a stronger electronic interaction. researchgate.net
NBO calculations reveal the specific donor-acceptor interactions responsible for this stability. The lone pair orbitals on the oxygen atoms of the nitro group act as donors, while the antibonding orbital of the S-O-H group's hydroxyl bond (σ*O-H) acts as the acceptor. This delocalization of electron density from the nitro group to the sulfonic acid group is a key feature of the molecule's electronic structure.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Molecular Dynamics Simulations and Conformational Analysis
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the literature, the methodology is widely applied to study the conformational behavior of flexible molecules in various environments. researchgate.netbiorxiv.orgnih.gov MD simulations model the movement of atoms over time, providing insights into the dynamic nature of molecules, including conformational changes and interactions with solvents. frontiersin.orgmdpi.com
The solubility and behavior of this compound in solution are governed by its polar functional groups. solubilityofthings.com The sulfonic acid group (-SO₃H) is highly hydrophilic and readily ionizes in water, while the nitro group (-NO₂) also contributes to the molecule's polarity. solubilityofthings.com This makes this compound soluble in water. solubilityofthings.com The solubility is dependent on factors like temperature and pH. solubilityofthings.com In aqueous solution, the sulfonic acid group, being a strong acid, deprotonates to form the sulfonate anion (-SO₃⁻), which enhances water solubility through strong ion-dipole interactions and hydrogen bonding with water molecules.
MD simulations of similar molecules in aqueous solution are used to explore the conformational landscape and the influence of the solvent. researchgate.net For this compound, such simulations would reveal the stability of the intramolecular hydrogen bond in the presence of competing hydrogen bonds with water molecules. The solvent can influence the rotational barriers of the functional groups and the equilibrium between different conformers.
As established by quantum chemical calculations, the most stable conformer of this compound features an intramolecular hydrogen bond (IHB). mdpi.com This IHB significantly influences the molecule's conformational preferences. The formation of this bond creates a more rigid structure and introduces a substantial energy barrier to the rotation of the sulfonic acid and nitro groups around their respective C-S and C-N bonds. mdpi.commdpi.com
The energy difference between the most stable, IHB-containing conformer and other conformers without this bond provides an estimate of the rotational barrier. DFT calculations have shown this energy difference to be greater than 4.5 kcal/mol, indicating a significant barrier that must be overcome to break the IHB and rotate the functional groups. Studies on similar nitro-aromatic compounds have revealed rotational energy barriers for the nitro group in the range of 4.8 to 5.8 kcal/mol, arising from the disruption of π-electronic coupling between the nitro group and the benzene (B151609) ring. mdpi.com The presence of the IHB in this compound adds to this barrier, effectively locking the molecule into its preferred conformation, especially at lower temperatures. The formation of an IHB can decrease the energy barrier for translocation across biological membranes by compensating for the desolvation penalty. rsc.org
Solution-Phase Behavior and Solvent Effects
Prediction of pKa and Acidity Constants
The acidity of this compound is a defining chemical property, primarily due to the sulfonic acid group. Computational methods, particularly those combining electronic structure theory with solvation models, are used to predict pKa values. kyushu-u.ac.jp The pKa is directly related to the Gibbs free energy of the deprotonation reaction. kyushu-u.ac.jplibretexts.org
DFT calculations have been used to study the gas-phase acidity of ortho-substituted benzenesulfonic acids, including this compound. mdpi.comresearchgate.net These studies analyze the Gibbs energy of deprotonation (ΔrG⁰₂₉₈). The presence of the intramolecular hydrogen bond has a significant effect on this energy. mdpi.com In the most stable conformer of this compound, the sulfonic acid group acts as the hydrogen bond donor. mdpi.com Upon deprotonation, this IHB is lost, which increases the energy required for deprotonation compared to a hypothetical conformer without the IHB. mdpi.comresearchgate.net
| Acid Name | Formula | pKa1 |
|---|---|---|
| Perchloric acid | HClO₄ | -7 |
| Sulfuric acid | H₂SO₄ | -3 |
| Hydrochloric acid | HCl | -3 |
| Nitric acid | HNO₃ | -1.30 |
| Benzoic acid | C₆H₅COOH | 4.20 |
| Phenol (B47542) | C₆H₅OH | 9.99 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound (2-NBSA). These theoretical studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the nature of transition states that are often inaccessible through experimental methods alone.
Researchers have employed computational modeling to understand the role of 2-NBSA and its analogs as catalysts in various organic transformations. For instance, in the acid-catalyzed Povarov reaction, a cooperative catalytic system involving o-nitrobenzenesulfonic acid and a chiral urea (B33335) derivative was investigated using DFT calculations. nih.gov This analysis was crucial in revealing the intricate network of non-covalent interactions between the catalyst system and the substrates, which governs the reaction's high enantioselectivity. nih.gov The computational models identified a key stabilizing π-π interaction between the catalyst and the cationic aniline (B41778) moiety of the substrate within the transition state structure. nih.gov
Similarly, DFT calculations have been used to map the reaction mechanism for transformations where substituted nitrobenzenesulfonic acids act as catalysts. In a comprehensive study of a hydrogen-bonding organocatalyzed reaction, DFT calculations at the M06-2X/6-31G(d) level were instrumental in establishing the reaction mechanism, identifying the rate- and enantioselectivity-determining step, and assessing various equilibria and bond formation steps. mdpi.com Quantum-chemical simulations have also been applied to model the mechanism of reactions like the sulfonylation of amides with 3-nitrobenzenesulfonyl chloride. butlerov.com These studies show that such reactions can proceed through a bimolecular concerted nucleophilic substitution (SN2) mechanism, characterized by a single transition state. butlerov.com The geometry of this transition state is found to be a tetragonal pyramid, a configuration influenced by the mutual repulsion of electron-rich oxygen atoms on the interacting molecules. butlerov.com
Furthermore, computational studies extend to understanding the fundamental conformational properties of the 2-NBSA molecule itself. Quantum chemical calculations indicated that the 2-NBSA molecule can exist in five different conformations, with one conformer being significantly more stable (lower in Gibbs energy by over 4.5 kcal/mol) due to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the nitro group.
Energetic Profiles of Key Transformations
A significant advantage of computational modeling is the ability to quantify the energetic landscapes of chemical reactions. This includes calculating the activation energies (energy barriers) and the relative energies of intermediates and transition states, which collectively determine the kinetics and feasibility of a reaction pathway.
For reactions catalyzed by or involving 2-NBSA and its derivatives, computational studies have provided key energetic data. In the aforementioned organocatalyzed reaction, DFT calculations were used to compare the energetic favorability of different transition states. The analysis revealed a calculated free energy difference (ΔΔG‡) that explained the experimentally observed diastereoselectivity. mdpi.com In the cooperative catalysis of the Povarov reaction, the transition state leading to the major product was predicted to be at least 1.3 kcal/mol lower in energy than alternative transition structures, a finding consistent with experimental outcomes. nih.gov
The activation energy for the reaction of 3-nitrobenzenesulfonyl chloride with 2-sulfobenzoic acid imide was calculated to be 181 kJ/mol in the gas phase. butlerov.com Such calculated activation energies can be correlated with experimental activation enthalpies to validate the proposed mechanism. butlerov.com The deprotonation energy, a key parameter for an acid, has also been computationally investigated for a series of ortho-substituted benzenesulfonic acids, including the 2-nitro derivative, highlighting the significant effect of intramolecular hydrogen bonding on the Gibbs free energy of deprotonation. mdpi.com
| Transformation / Process | Computational Method | Calculated Energetic Parameter | Finding | Reference |
|---|---|---|---|---|
| Povarov Reaction Catalysis | DFT | Relative Transition State Energy | The transition state for the major enantiomer is ≥1.3 kcal/mol lower in energy than alternatives. | nih.gov |
| Hydrogen-Bonding Organocatalysis | DFT (M06-2X/6-31G(d)) | Free Energy Difference (ΔΔG‡) | Calculated energy difference between transition states accounts for the observed diastereoselectivity. | mdpi.com |
| Sulfonylation of 2-sulfobenzoic acid imide | DFT (B3LYP/6-311G(d,p)) | Activation Energy (Ea) | The gas-phase activation energy was calculated to be 181 kJ/mol. | butlerov.com |
| Conformational Stability of 2-NBSA | Quantum Chemical Calculations | Gibbs Energy Difference | The most stable conformer is >4.5 kcal/mol lower in energy than other conformers. | |
| Gas-Phase Deprotonation | DFT (B3LYP/cc-pVTZ) | Gibbs Free Energy (ΔrG⁰298) | The presence of an intramolecular hydrogen bond significantly affects deprotonation energy. | mdpi.com |
Catalyst Design and Optimization through Computational Approaches
Computational modeling serves not only to explain observed reactivity but also to guide the rational design and optimization of catalysts. By providing a molecular-level understanding of catalyst-substrate interactions and transition state geometries, theoretical chemistry enables the targeted modification of catalysts to enhance their activity and selectivity. numberanalytics.comethz.ch
In the context of cooperative catalysis with o-nitrobenzenesulfonic acid, computational analysis of the transition state highlighted that π-π stacking interactions are crucial for enantioinduction. nih.gov This insight is invaluable for designing new, more effective chiral co-catalysts where such non-covalent interactions can be maximized. Similarly, computational studies have demonstrated how modifications to a catalyst's structure, such as replacing a urea moiety with thiourea (B124793), lead to increased acidity and, consequently, higher catalytic activity. mdpi.com This predictive capability allows for the in silico screening of potential catalysts before undertaking laborious and resource-intensive experimental synthesis.
The principles of catalyst design are also applicable to heterogeneous catalysis. For instance, this compound has been used to prepare a porous metal-macrocycle framework (MMF) that acts as a heterogeneous catalyst for the isomerization of limonene (B3431351) to terpinolene. researchgate.net Computational approaches can model the substrate within the catalyst's pores, helping to understand how the confined space controls reaction selectivity and suppresses undesired side reactions, which is a significant challenge in bulk solution reactions. researchgate.net By elucidating these structure-activity relationships, computational chemistry provides a powerful platform for the forward design of optimized catalytic systems involving 2-NBSA for specific synthetic transformations.
Correlation of Computed Spectroscopic Data with Experimental Observations
A critical aspect of validating computational models is their ability to accurately reproduce experimental data. For this compound, a powerful synergy has been demonstrated between computational chemistry and experimental techniques like gas electron diffraction (GED).
A combined GED and quantum chemical study provided a detailed structural characterization of 2-NBSA in the gas phase. The study found that at a temperature of 394(5) K, the saturated vapor consists exclusively of the low-energy conformer stabilized by an intramolecular hydrogen bond. The geometric parameters of this conformer were determined experimentally and compared with values calculated using DFT methods (B3LYP/6-311+G** and B3LYP/cc-pVTZ). The excellent agreement between the experimental and computed values for bond lengths and angles lends high confidence to the theoretical models. For example, the key C-S bond length was experimentally determined to be 1.767(6) Å, which compares well with calculated values.
This correlation is fundamental; if a computational method can accurately predict the ground-state structural and spectroscopic properties of a molecule, it is more likely to provide a reliable description of more complex phenomena, such as reaction transition states and energetic profiles. mdpi.com The table below summarizes the comparison between the experimental (GED) and calculated structural parameters for the most stable conformer of this compound.
| Structural Parameter | Experimental Value (GED, rh1) | Reference |
|---|---|---|
| C-C (average) | 1.401(4) Å | |
| C-S | 1.767(6) Å | |
| S=O (average) | 1.412(4) Å | |
| S-O(H) | 1.560(6) Å | |
| C-N | 1.461(8) Å | |
| N-O (average) | 1.217(5) Å | |
| O-H | 0.99(3) Å | |
| C1-C2-N-O (torsion angle) | 40(5)° | |
| C-C-S-O(H) (torsion angle) | -72(7)° |
Applications in Synthetic Chemistry and Materials Science Non Clinical Focus
Role as an Acid Catalyst in Organic Reactions
2-Nitrobenzenesulfonic acid and its derivatives are recognized for their efficacy as strong Brønsted acid catalysts in a variety of organic transformations. thieme-connect.dekuleuven.be Their high acidity, comparable to that of sulfuric acid, allows them to facilitate reactions such as esterifications, condensations, and more complex multicomponent reactions. thieme-connect.de
The strong acidic nature of this compound makes it an effective catalyst for esterification reactions, where a carboxylic acid and an alcohol are converted into an ester. organic-chemistry.orgtcichemicals.com The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. This catalytic role is crucial in driving the equilibrium towards the formation of the ester product.
Similarly, in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, this compound can act as a potent catalyst. Its ability to protonate reactants and facilitate the departure of leaving groups is beneficial in these processes. smolecule.com A notable example is its use in the synthesis of amides from nitriles via the Ritter reaction, where it catalyzes the reaction between a carbocation precursor and a nitrile. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. xjenza.org this compound has been successfully employed as a catalyst in several MCRs. For instance, it has been used in combination with a chiral urea (B33335) derivative to catalyze the enantioselective Povarov reaction, which is a method for synthesizing substituted tetrahydroquinolines. nih.gov In this reaction, the Brønsted acid protonates the imine substrate, activating it for the subsequent cycloaddition. nih.gov
The use of this compound in MCRs highlights its utility in generating molecular complexity from simple starting materials in a single step, which is a key principle of green chemistry. scielo.br
Brønsted Acidity in Esterifications and Condensations
Precursor for the Synthesis of Advanced Chemical Intermediates
Beyond its role as a catalyst, this compound is a valuable building block for the synthesis of more complex and functionally rich chemical intermediates. solubilityofthings.comtandfonline.com
The nitro group of this compound can be readily reduced to an amino group, providing a pathway to 2-aminobenzenesulfonic acid and its derivatives. This transformation is a key step in the synthesis of various aromatic diamines. For example, 2,4-diaminobenzenesulfonic acid (metanilic acid) can be prepared from 2,4-dinitrobenzenesulfonic acid, which itself can be derived from precursors related to this compound, through catalytic hydrogenation. google.com These aromatic diamines are important intermediates in the production of dyes and polymers.
Furthermore, the sulfonic acid group can be converted into a sulfonyl chloride, which can then react with amines to form sulfonamides. organic-chemistry.orgamazonaws.com This classic transformation opens up access to a wide array of sulfonamide derivatives with diverse applications. For example, 2-nitrobenzenesulfonyl chloride, derived from this compound, can be reacted with various amines to produce the corresponding sulfonamides. amazonaws.com
This compound can serve as a starting material for the synthesis of other substituted arenesulfonic acids through nucleophilic aromatic substitution reactions. The strong electron-withdrawing effect of the nitro and sulfonic acid groups activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of the nitro group or other leaving groups on the ring, enabling the introduction of a variety of functional groups. For instance, the sulfonic acid group in 2,4-dinitrobenzenesulfonic acid can be displaced by active methylene (B1212753) compounds to form new carbon-carbon bonds. acs.org This reactivity provides a route to a diverse range of substituted arenesulfonic acid derivatives that may not be easily accessible through direct sulfonation methods. thieme-connect.de
Building Block for Aromatic Diamines and Sulfonamides
Applications in the Development of Functional Materials
The chemical functionalities of this compound and its derivatives lend themselves to the development of functional materials with specific properties. For example, the sulfonic acid group can be incorporated into polymer structures to create ion-exchange resins. smolecule.com These materials are capable of capturing and exchanging ions and have applications in water purification and metal recovery. smolecule.com
Moreover, derivatives of this compound have been explored as components in the synthesis of novel materials with unique optical or electronic properties. lookchem.com For instance, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid is used in the manufacture of colorants and pigments due to its ability to form stable and vibrant dyes. lookchem.com The versatile chemical nature of these compounds allows for their integration into various material matrices, potentially leading to the development of new functional materials for a range of technological applications. lookchem.com
Role in Polymer Chemistry and Functional Polymer Synthesis
While direct, extensive research detailing the specific use of this compound in the synthesis of functional polymers is not widely published, its chemical properties suggest potential applications in this field. Functional polymers are macromolecules designed with specific chemical groups to impart desired properties and functionalities. beilstein-journals.orgsemanticscholar.org The synthesis of these polymers often involves carefully chosen monomers, initiators, and catalysts to control the polymer's architecture and introduce functional moieties. ntu.edu.twsigmaaldrich.comresearchgate.net
The dual functionality of this compound, comprising a strongly acidic sulfonic acid group and an electron-withdrawing nitro group, makes it a candidate for several roles in polymer chemistry. The sulfonic acid group can act as a potent acid catalyst in polymerization reactions, such as esterification or etherification, which are common methods for synthesizing polyesters and polyethers. Its acidic nature could also be exploited to create self-doping conducting polymers, where the sulfonic acid group is covalently attached to the polymer backbone, providing both the charge carrier and the dopant. ijopaar.comias.ac.in
Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amino group, after the polymerization process. This post-polymerization modification would allow for the synthesis of polymers with reactive amine functionalities, which are valuable for cross-linking, surface modification, or the attachment of biomolecules. The presence of both the sulfonic acid and nitro groups on the same molecule offers the potential for creating multifunctional polymers with a combination of properties, such as high ion-exchange capacity and specific chemical reactivity.
The synthesis of functional polymers can be achieved through various methods, including controlled radical polymerization, anionic polymerization, and click chemistry, allowing for the creation of well-defined polymer architectures like block copolymers and star polymers. semanticscholar.orgntu.edu.tw
Table 1: Potential Roles of this compound in Polymer Synthesis
| Potential Role | Relevant Functional Group | Example Polymer Type |
| Acid Catalyst | Sulfonic Acid (-SO₃H) | Polyesters, Polyethers |
| Monomer/Co-monomer | Sulfonic Acid and/or Nitro Group | Sulfonated Polystyrene, Functional Polyanilines |
| Post-Polymerization Modification Precursor | Nitro Group (-NO₂) | Amino-functionalized Polymers |
Use in Electrochemical Systems (e.g., as electrolyte components)
This compound and its isomers have found utility as components in electrochemical systems, particularly in electrolytes for electroplating. An electrolyte is a substance that produces an electrically conducting solution when dissolved in a polar solvent, such as water. haz-map.com Additives are often incorporated into electrolytes to improve the performance of electrochemical cells, such as batteries and electroplating baths. semanticscholar.orgnih.govgoogle.comoaepublish.com
A notable application of this compound is as an additive in electrolytic hard gold plating solutions. google.comgoogle.com In this context, it functions as an organic oxidizing agent. The addition of aromatic sulfonic acid compounds with a nitro group, such as this compound, to the plating solution has been shown to increase the oxidation-reduction potential of gold, specifically in low current density regions. google.com This effect suppresses the deposition of gold in these areas, leading to a more uniform and higher quality gold film in the desired medium to high current density regions. google.com
While the direct use of this compound in modern lithium-ion or sodium-ion batteries is not prominently documented, the broader class of aromatic sulfonic acids and nitro compounds are explored as electrolyte additives to enhance battery safety and performance. nih.govgoogle.com Additives in battery electrolytes can play various roles, including improving the stability of the solid electrolyte interphase (SEI), enhancing ionic conductivity, and preventing dendrite formation. nih.govoaepublish.com
Table 2: Example Composition of an Electrolytic Hard Gold Plating Solution Containing this compound
| Component | Example Concentration | Function |
| Gold Potassium Cyanide | 5 g/L (as Au) | Gold Source |
| Potassium Citrate | 70 g/L | Conductive Salt / Buffer |
| Citric Acid | 50 g/L | Buffer |
| Potassium Formate | 20 g/L | Conductive Salt |
| Cobalt Sulfate | 0.96 g/L | Hardening Agent |
| This compound | 2 g/L | Organic Oxidizing Agent |
| Imidazole | 10 g/L | Complexing Agent |
This table is based on an example from a patent and serves as an illustration. google.com
Reagent in Advanced Analytical Chemistry Methodologies
This compound and its derivatives are employed as reagents in several advanced analytical chemistry methodologies, leveraging their chemical properties for the separation and detection of various analytes. avantorsciences.comavantorsciences.com
One significant application is in the field of liquid chromatography, particularly high-performance liquid chromatography (HPLC). Nitrobenzenesulfonic acids can be used as ion-pairing reagents in reversed-phase HPLC. nih.gov Ion-pair chromatography is a technique used to separate ionic and highly polar compounds on a reversed-phase column. The ion-pairing reagent, in this case, the sulfonate, forms a neutral ion pair with a counter-ion of the analyte, which can then be retained and separated by the nonpolar stationary phase. This method has been successfully used for the analysis of acidic contaminants, including nitroaromatic compounds, in environmental samples like ammunition wastewater and soil extracts. nih.gov The use of volatile ion-pairing reagents is particularly advantageous when HPLC is coupled with mass spectrometry (MS), as it minimizes the contamination of the ion source. nih.gov
Furthermore, the isomers of nitrobenzenesulfonic acid, including the 2-isomer, can be separated and analyzed by HPLC using various stationary phases. sielc.com This is crucial for quality control and impurity profiling in chemical manufacturing.
In the realm of capillary electrophoresis (CE), a high-resolution separation technique, aromatic sulfonic acids are also of interest. excedr.comnvkc.nl While specific, detailed applications of this compound in CE are not extensively documented in readily available literature, the principles of CE suggest its potential utility. Its ionic nature would allow it to migrate in an electric field, and its strong UV absorbance, due to the nitroaromatic chromophore, would facilitate detection.
Table 3: Analytical Techniques Employing this compound or its Isomers
| Analytical Technique | Role of Nitrobenzenesulfonic Acid | Type of Analytes |
| High-Performance Liquid Chromatography (HPLC) | Ion-Pairing Reagent | Ionic and highly polar compounds, acidic contaminants |
| HPLC-Mass Spectrometry (HPLC-MS) | Volatile Ion-Pairing Reagent | Acidic oxidation products of explosives |
| Capillary Electrophoresis (CE) | Potential Analyte or Buffer Component | Charged molecules |
Environmental Fate and Green Chemistry Perspectives of 2 Nitrobenzenesulfonic Acid
Biodegradation Pathways and Microbial Metabolism
The microbial breakdown of nitroaromatic compounds like 2-NBSA is a key process in their environmental detoxification. nih.gov The presence of both a nitro group, which is an electron-withdrawing group, and a sulfonic acid group, which increases water solubility, influences the compound's susceptibility to microbial attack. d-nb.info
The complete mineralization of sulfonated nitroaromatic compounds often requires a combination of anaerobic and aerobic conditions. wur.nlcdnsciencepub.com
Anaerobic Degradation: Under anaerobic conditions, the primary transformation is the reduction of the nitro group to an amino group, forming aminobenzenesulfonic acid. wur.nlnih.gov This initial reductive step is crucial because nitroaromatic compounds can be toxic to microorganisms, and their reduction to the corresponding amines often results in less toxic and more readily degradable intermediates. nih.gov Azo dye reduction, which readily occurs under anaerobic conditions, results in the formation of aromatic amines. wur.nl While these aromatic amines are the desired product of the initial anaerobic stage, they can be dead-end products if not subsequently treated under aerobic conditions. nih.govatlantis-press.com
Aerobic Degradation: Aromatic amines, such as the aminobenzenesulfonic acid formed during the anaerobic stage, are generally biodegradable under aerobic conditions. wur.nl The aerobic phase involves the oxygenolytic cleavage of the aromatic ring, a reaction catalyzed by microbial dioxygenase or monooxygenase enzymes. nih.govuni-konstanz.de For instance, research on 3-nitrobenzenesulfonic acid (3-NBSA) showed that it could be degraded in a laboratory trickling filter by activated sludge sourced from industrial wastewater treatment plants, which were also capable of degrading 3-aminobenzenesulfonic acid (3-ABS). wur.nlcdnsciencepub.com The initial step in the aerobic metabolism of benzenesulfonates involves transport into the cell, followed by an oxygen-dependent desulfonation to yield catechols, which are then susceptible to ring cleavage. uni-konstanz.de The complete process integrates anaerobic reduction of the nitro group with subsequent aerobic degradation of the resulting amine. nih.gov
The biodegradation of 2-NBSA proceeds through several intermediate compounds. Based on the degradation pathways of analogous molecules, a plausible sequence of metabolites can be proposed. The initial anaerobic reduction yields 2-aminobenzenesulfonic acid. Subsequent aerobic degradation would involve desulfonation and hydroxylation, leading to catechols, followed by ring fission.
In studies of related compounds, various metabolites have been identified. For example, the degradation of the azo dye amaranth (B1665344) by the fungus Bjerkandera adusta produced intermediates including 2-hydroxy-3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid. nih.govresearchgate.net The bacterial degradation of benzenesulfonate (B1194179) and 3-aminobenzenesulfonate (B1227625) yielded phenol (B47542) and 3-aminophenol, respectively, indicating desulfonation as a key step. d-nb.info The degradation of nitrobenzene (B124822) can proceed through either a reductive pathway to form aniline (B41778) or an oxidative pathway producing nitrophenol. nih.govresearchgate.net
Table 1: Potential Intermediate Metabolites in 2-NBSA Degradation and Analogous Compounds
| Precursor Compound | Intermediate Metabolite | Degradation Condition/Organism |
|---|---|---|
| 2-Nitrobenzenesulfonic acid (Proposed) | 2-Aminobenzenesulfonic acid | Anaerobic Reduction |
| 2-Aminobenzenesulfonic acid (Proposed) | Catechol | Aerobic Desulfonation/Hydroxylation |
| Benzenesulfonic acid | Phenol | Aerobic (Pseudomonas sp. strain S-313) d-nb.info |
| 3-Aminobenzenesulfonic acid | 3-Aminophenol | Aerobic (Pseudomonas sp. strain S-313) d-nb.info |
| Amaranth Dye | 2-Hydroxy-3-nitrobenzenesulfonic acid | Aerobic (Bjerkandera adusta Dec 1) nih.gov |
| Nitrobenzene | Aniline | Anaerobic Biodegradation nih.gov |
Aerobic and Anaerobic Degradation Mechanisms
Abiotic Degradation Processes (Photolysis, Hydrolysis)
Abiotic degradation refers to the breakdown of chemical substances through non-biological processes, primarily hydrolysis and photolysis. chemsafetypro.com
Photolysis: This process involves the degradation of a compound by light. The direct photolysis of 3-nitrobenzenesulfonic acid (3-NBSA) in sunlight is reported to be very slow. iitm.ac.in The quantum yield for 3-NBSA phototransformation at 254 nm is low, in the range of (0.6–2.0)×10⁻⁴, which is attributed to the electron-withdrawing effect of the nitro group. iitm.ac.in For related compounds like 1-chloro-4-nitrobenzene, the estimated atmospheric half-life based on reaction with photochemically-produced hydroxyl radicals is about 94 days, suggesting moderate persistence in the atmosphere. nih.gov Given these findings, direct photolysis is not considered a primary degradation pathway for 2-NBSA in aqueous environments.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Due to the recalcitrant nature of 2-NBSA towards conventional treatment, Advanced Oxidation Processes (AOPs) have been investigated as an effective remediation alternative. cwejournal.orgresearchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing a wide range of organic pollutants. researchgate.netmdpi.comroutledge.com
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied AOP for the degradation of pollutants like nitrobenzenesulfonic acids. rsc.org When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then attack the pollutant molecules. rsc.org
Studies on 3-nitrobenzenesulfonic acid (3-NBSA) have shown that it can be effectively degraded using TiO₂ photocatalysis. iitm.ac.inresearchgate.net The efficiency of degradation is influenced by factors such as catalyst loading, initial pollutant concentration, and pH. researchgate.netacs.org Research comparing suspended TiO₂ slurries with TiO₂ immobilized on supports like inorganic fibers, red brick, and cement found that the slurry system was significantly more efficient. iitm.ac.in However, immobilized systems are often preferred to avoid the costly post-treatment filtration step required for slurries. iitm.ac.inresearchgate.net The addition of hydrogen peroxide (H₂O₂) can enhance the photocatalytic degradation rate, although the effect is only significant at higher concentrations (e.g., >5x10⁻³ M). tandfonline.com
Table 2: Summary of Research on Photocatalytic Degradation of Nitrobenzenesulfonic Acids
| Study Focus | Model Pollutant | Key Findings |
|---|---|---|
| Comparison of immobilized vs. suspended TiO₂ iitm.ac.in | 3-Nitrobenzenesulfonic acid (3-NBSA) | TiO₂ slurries are far more efficient than TiO₂ immobilized on red brick or cement. TiO₂ on inorganic fibers showed better performance among immobilized systems. iitm.ac.in |
| Effect of Hydrogen Peroxide tandfonline.com | 3-Nitrobenzenesulfonic acid (3-NBSA) | Addition of H₂O₂ (>5x10⁻³ M) significantly accelerates the degradation rate on immobilized TiO₂. tandfonline.com |
Electrochemical oxidation is another promising AOP that utilizes an electrical current to generate oxidizing species or to directly oxidize pollutants at the anode surface. routledge.com Boron-doped diamond (BDD) electrodes are particularly effective due to their high oxygen evolution overpotential, chemical inertness, and ability to generate a high concentration of hydroxyl radicals.
A study on the electrochemical oxidation of four different aromatic amines, including the structurally related 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, demonstrated the high efficacy of BDD anodes. nih.gov The experiments, conducted with 0.035 M Na₂SO₄ as the electrolyte, achieved high removal rates for chemical oxygen demand (COD) and total organic carbon (TOC). nih.gov
Table 3: Electrochemical Oxidation of Aromatic Amines using a Boron-Doped Diamond (BDD) Anode
| Parameter | Value |
|---|---|
| Anode Material | Boron-Doped Diamond (BDD) nih.gov |
| Electrolyte | 0.035 M Sodium Sulfate (Na₂SO₄) nih.gov |
| Current Densities | 200 and 300 A m⁻² nih.gov |
| COD Removal (after 6h) | >90% for all tested amines nih.gov |
| TOC Removal (after 6h) | 60 - 80% for all tested amines nih.gov |
This method shows potential for the complete mineralization of nitrobenzenesulfonic acid and its degradation byproducts, offering a powerful tool for wastewater treatment. nih.gov
Photocatalytic Degradation Studies
Life Cycle Assessment (LCA) of this compound Production and Use
A comprehensive Life Cycle Assessment (LCA) specific to this compound is not extensively available in public literature. However, an analysis of its constituent synthesis steps—nitration and sulfonation of an aromatic substrate—allows for a qualitative assessment of its environmental footprint from cradle to grave. The life cycle of this compound encompasses raw material acquisition, chemical synthesis, product use (primarily as a chemical intermediate), and end-of-life considerations.
Raw Material Acquisition: The primary raw materials for the synthesis of this compound are typically derived from benzene (B151609), along with nitric acid and a sulfonating agent like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. The environmental impact at this stage is dominated by the production of these precursors.
Benzene: A petrochemical product, its extraction and processing carry significant environmental burdens, including greenhouse gas emissions and the risks associated with handling a known human carcinogen. numberanalytics.com
Nitric Acid: The production of nitric acid is a major contributor to global warming potential. mdpi.com This is largely due to the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential 265 times that of carbon dioxide. mdpi.com The manufacturing process is also energy-intensive. cabidigitallibrary.org
Sulfonating Agents (Oleum/Sulfuric Acid): The production of sulfuric acid and oleum involves the combustion of sulfur, which can release sulfur dioxide (SO₂), a key precursor to acid rain. hhc.earthsolvay.com The process is energy-intensive and involves handling highly corrosive materials. solvay.com
Manufacturing and Processing: The synthesis of this compound is typically achieved through the nitration of benzenesulfonic acid or the sulfonation of nitrobenzene. These processes are known to have significant environmental impacts.
Energy Consumption: The reactions often require heating and vigorous stirring, contributing to energy consumption. The subsequent separation and purification steps are also energy-intensive.
Acidification: The use of concentrated nitric and sulfuric acids leads to the formation of acidic vapors and waste streams. unacademy.com Emissions of nitrogen oxides (NOₓ) and sulfur oxides (SOₓ) contribute to acidification, commonly known as acid rain, which can harm ecosystems and infrastructure. hhc.earthcatalysis.blog
Water Pollution: The manufacturing process generates substantial wastewater containing residual acids, organic by-products, and the product itself. Nitroaromatic compounds are often resistant to biodegradation and can be toxic to aquatic life, posing a significant challenge for wastewater treatment. unacademy.comnih.govsolubilityofthings.com
Use and Application: this compound is primarily used as an intermediate in the chemical industry for manufacturing dyes, pharmaceuticals, and other specialty chemicals. solubilityofthings.com During its use, potential environmental releases can occur through wastewater discharges and handling losses. The properties of the final products derived from it determine the downstream environmental impact.
End-of-Life and Disposal: As an intermediate, the compound is consumed in subsequent reactions. However, any unreacted material and by-products from its synthesis require disposal. The primary waste stream is spent sulfuric acid, which is often contaminated with organic compounds. epa.gov Neutralization of this acid generates large quantities of inorganic salts (like sodium sulfate), which can contribute to the total dissolved solids (TDS) in wastewater. Improper disposal of nitroaromatic compounds can lead to long-term soil and groundwater contamination. nih.govresearchgate.net
The following table summarizes the key stages and associated environmental impacts in the life cycle of this compound.
| Life Cycle Stage | Key Inputs | Key Outputs/Emissions | Major Environmental Impact Categories |
| Raw Material Acquisition | Crude Oil, Sulfur, Air, Water, Energy | Benzene, Nitric Acid, Oleum | Global Warming Potential (N₂O from nitric acid production), Fossil Fuel Depletion, Acidification (SO₂ from sulfur processing) mdpi.comcabidigitallibrary.orgsolvay.com |
| Manufacturing/Synthesis | Benzenesulfonic Acid (or Nitrobenzene), Nitric Acid, Oleum (or SO₃), Energy, Water | This compound, Spent Sulfuric Acid, By-products (isomers, sulfones), Acidic Vapors (NOₓ, SOₓ), Contaminated Wastewater | Acidification, Water Ecotoxicity, Human Toxicity, Energy Consumption unacademy.comepa.gov |
| Use (as Intermediate) | This compound, Other Reagents | Final Products (Dyes, etc.), Wastewater | Dependent on the final product's life cycle |
| End-of-Life/Waste Management | Spent Acid, Organic Residues | Neutralized Salts (e.g., Sodium Sulfate), Treated Wastewater, Sludge | Eutrophication, Contamination of water bodies with high TDS epa.gov |
Strategies for Waste Minimization and By-product Utilization in its Synthesis
Significant efforts in green chemistry and process engineering are directed towards mitigating the environmental impact of producing nitroaromatic sulfonic acids. These strategies focus on reducing waste at the source, using more environmentally benign reagents, and finding value in by-products.
Alternative Sulfonating Agents: A primary source of waste in traditional sulfonation is the large excess of sulfuric acid or oleum used, which results in a highly contaminated spent acid stream. epa.govgoogle.com A key strategy to combat this is the use of sulfur trioxide (SO₃) gas.
SO₃ Sulfonation: Reacting the aromatic substrate directly with diluted SO₃ gas is a more atom-economical method. The reaction is stoichiometric and rapid, virtually eliminating the generation of spent acid waste. scribd.com This approach avoids the significant costs and environmental problems associated with the disposal or regeneration of large volumes of waste sulfuric acid. google.com While the initial equipment cost for an air/SO₃ process is higher, it offers substantial long-term environmental and economic benefits, particularly for large-scale production. chemithon.comenviro.wiki
Waste Stream Treatment and Recycling: For processes that still generate waste, effective treatment and recycling are crucial.
Spent Acid Regeneration: Instead of simple neutralization, technologies exist to recover and purify waste sulfuric acid. Methods like atmospheric or low-pressure distillation can be used to purify the acid for reuse, significantly reducing industrial waste. oki.com
Wastewater Treatment: Wastewater from production is often acidic and contains toxic organic compounds. unacademy.comsolubilityofthings.com Treatment processes can involve neutralization, followed by extraction techniques to remove organic pollutants. google.com For instance, liquid-liquid extraction can be employed to recover valuable organic materials from the effluent before it undergoes final biological treatment. google.com
By-product Minimization and Utilization: The synthesis of this compound can lead to the formation of undesired isomers and sulfones.
Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants can minimize the formation of by-products like sulfones. chemithon.com
By-product Utilization: In some cases, by-products from similar processes have found use. For example, in the production of dyes, the inorganic salt by-product from neutralization (sodium sulfate) can be recovered and used as a dyeing accelerant. google.com While specific high-value uses for by-products of this compound synthesis are not well-documented, the principle of a circular economy encourages research into such applications.
Green Chemistry Approaches: Modern synthetic chemistry offers several pathways to reduce the environmental impact of nitration and sulfonation.
Solid Acid Catalysts: Research into solid acid catalysts (e.g., sulfonic acid-functionalized zirconia, titania, or silica) presents an alternative to homogeneous mineral acids like H₂SO₄. mdpi.com These heterogeneous catalysts can be more easily separated from the reaction mixture and potentially reused, simplifying the process and reducing waste.
Alternative Solvents and Reaction Conditions: A patented green synthesis method for a related compound, 4-nitro-2,7-naphthalene disulfonic acid, utilizes a recyclable organic acid as the reaction solvent. This approach boasts a high yield and eliminates the generation of wastewater, overcoming the drawbacks of high acid consumption and effluent discharge in conventional methods. google.com Exploring similar solvent systems for this compound could offer significant environmental advantages.
Novel Reagents: Research into novel, milder sulfonating agents, such as the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate, represents a move towards more sustainable chemical synthesis. rsc.org
The following table summarizes key strategies for waste reduction and their potential benefits.
| Strategy | Description | Environmental/Economic Benefit |
| Use of SO₃ Gas | Replacing oleum/H₂SO₄ with gaseous sulfur trioxide as the sulfonating agent. scribd.com | Eliminates spent acid waste, reduces water pollution, improves atom economy, and can be more economical for large-scale production. scribd.com |
| Spent Acid Recycling | Implementing distillation processes to recover and purify waste sulfuric acid for reuse. oki.com | Reduces the need for virgin acid, minimizes waste disposal costs, and lowers the environmental footprint associated with acid production. |
| Green Catalysis | Employing solid, reusable acid catalysts instead of liquid mineral acids. mdpi.com | Simplifies product purification, allows for catalyst recycling, and reduces corrosive and acidic waste streams. |
| Recyclable Solvents | Using recyclable organic acid solvents instead of traditional aqueous/sulfuric acid media. google.com | Prevents the generation of large volumes of contaminated wastewater and allows for a closed-loop process. |
| Wastewater Extraction | Using solvent extraction to remove organic compounds from wastewater before discharge. google.com | Allows for the recovery of valuable organic materials and reduces the toxicity of the final effluent. |
Future Research Directions and Emerging Trends in 2 Nitrobenzenesulfonic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-nitrobenzenesulfonic acid often involves harsh reaction conditions and the use of hazardous reagents. chemicalbook.comthieme-connect.de Consequently, a significant research focus is on developing greener and more sustainable synthetic alternatives.
One promising avenue is the exploration of electrochemical sulfonation . While still in the early stages of investigation, this method shows potential for reducing acid waste, a major environmental concern in conventional processes. Another area of growing interest is the development of biocatalytic approaches . The use of enzymes, such as nitrotransferases, for nitration is being explored as a potentially greener alternative to traditional chemical methods, although this research is still considered exploratory.
Furthermore, researchers are investigating one-pot synthesis strategies to improve efficiency and reduce waste. For instance, the use of vanadium pentoxide (V₂O₅) as a catalyst in a one-pot synthesis from p-methoxybenzene has been explored, though it presents challenges such as lower yields and byproduct formation. The optimization of industrial-scale synthesis also includes better waste management practices, such as the neutralization of spent acid to produce recyclable materials like calcium sulfate.
Exploration of Unprecedented Reactivity and Derivatization
Beyond its traditional roles, researchers are actively exploring new chemical reactions and derivatization pathways for this compound. This includes its use as a precursor for a variety of functionalized molecules with potential applications in medicinal chemistry and materials science.
The reactivity of the nitro and sulfonic acid groups allows for a range of transformations. The nitro group can be reduced to an amino group, which can then be further modified. For example, 2-aminobenzenesulfonic acid, derived from the reduction of this compound, is a key intermediate in the synthesis of reactive dyes. thieme-connect.dechemicalbook.com The sulfonyl chloride derivative, formed from this compound, is a highly reactive intermediate used in the synthesis of sulfonamides and sulfonate esters.
Recent research has also demonstrated the utility of this compound derivatives in the synthesis of complex molecules. For instance, this compound hydrazide is being investigated as a lead compound in drug discovery for its potential anti-tumor and anti-fibrotic activities. lookchem.com
Integration into Flow Chemistry and Continuous Processing
The principles of flow chemistry are being increasingly applied to the synthesis and transformation of this compound and its derivatives. Continuous processing offers several advantages over traditional batch methods, including improved safety, better process control, and higher yields.
An example of this trend is the use of continuous flow reactors for the amination of the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid. In this process, high conversion rates have been achieved with optimized residence times, minimizing the formation of byproducts. The integration of microwave-assisted synthesis has also shown promise in accelerating reactions and improving yields for derivatives of this compound. smolecule.com These developments highlight the potential of flow chemistry to make the production of these compounds more efficient and scalable.
Design of Highly Selective Catalysts for its Transformations
The development of highly selective catalysts is crucial for controlling the outcome of reactions involving this compound and unlocking its full synthetic potential. Research in this area is focused on designing catalysts that can direct reactions towards specific products with high efficiency.
A notable example is the use of this compound (2-NBSA) immobilized on a porous metal-macrocycle framework (MMF) as a heterogeneous catalyst. tandfonline.comrsc.org This supramolecular catalyst has shown excellent reactivity and high selectivity in the isomerization of (+)-limonene to terpinolene, a valuable fragrance and flavor compound. tandfonline.comrsc.orgresearchgate.net The confined space within the MMF is believed to play a key role in suppressing over-isomerization and directing the reaction towards the desired product. rsc.org
Furthermore, catalytic strategies are being employed to enhance the atom economy of reactions involving this compound derivatives. For example, immobilized lipase (B570770) catalysts have been used for selective sulfonylation in aqueous environments, avoiding the need for toxic coupling agents. smolecule.com
Advanced Computational Design of Novel Functional Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of this compound and its derivatives. These methods provide valuable insights into the structural, electronic, and reactive properties of these molecules, guiding the design of new functional derivatives with tailored characteristics.
DFT calculations have been used to study the molecular structure and conformational properties of this compound. researchgate.netdissercat.commdpi.com These studies help in understanding the influence of substituents on the molecule's geometry and reactivity. For example, computational studies on related compounds like 5-amino-4-methoxy-2-nitrobenzenesulfonic acid have revealed details about its electrostatic potential and HOMO-LUMO gap, which are crucial for predicting its reactivity.
Molecular modeling and docking studies are also being used to investigate the interactions of this compound derivatives with biological targets, aiding in the rational design of new therapeutic agents.
Applications in Emerging Fields of Chemical Science and Technology
The unique properties of this compound and its derivatives are leading to their exploration in a variety of emerging scientific and technological fields.
In materials science, derivatives of this compound are being investigated for their potential use in the development of new polymers and photosensitive compositions. google.com For example, it has been listed as a potential counter ion for onium salts used in such compositions. google.com
In the field of biotechnology, a method utilizing this compound has been developed for quantifying the amount of amino groups on porous inorganic carriers used in solid-phase RNA synthesis. google.com This highlights its utility as an analytical reagent in advanced biochemical processes. Furthermore, derivatives of this compound are being explored as versatile building blocks in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its hydrazide derivative, for instance, shows promise as a potential therapeutic agent. lookchem.com
The expanding scope of applications underscores the continued importance and growing potential of this compound in modern chemical science and technology.
Q & A
Basic Research Questions
Q. How is 2-nitrobenzenesulfonic acid synthesized, and what analytical methods validate its purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of nitrobenzene derivatives. A common precursor is 2-nitrobenzenesulfonyl chloride, which undergoes hydrolysis under controlled acidic or basic conditions . Purification often involves recrystallization or column chromatography. Analytical validation includes nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfonic acid protons at δ 12–14 ppm) and thin-layer chromatography (TLC) to monitor reaction progress .
Q. What are the key spectroscopic characteristics of this compound?
- Methodological Answer : Infrared (IR) spectroscopy reveals strong S=O stretching vibrations near 1180–1200 cm⁻¹ and 1350–1370 cm⁻¹, while the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. NMR spectra in D₂O or DMSO-d₆ confirm aromatic proton environments (δ 7.5–8.5 ppm) and the absence of sulfonyl chloride intermediates .
Q. What safety protocols are critical when handling this compound and its derivatives?
- Methodological Answer : Due to its corrosive nature (Skin Corrosion Category 1B), researchers must use nitrile gloves, lab coats, and eye protection. Work should occur in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate. Derivatives like sulfonyl chlorides are hygroscopic; storage under inert atmospheres (e.g., argon) is recommended .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in enantioselective Povarov reactions?
- Methodological Answer : In co-catalytic systems, this compound acts as a strong Brønsted acid, protonating substrates to generate reactive intermediates. For example, in the synthesis of pyrrolidinone-substituted tetrahydroisoquinolines, it synergizes with chiral sulfinamidourea catalysts to control stereochemistry. Optimal conditions (e.g., solvent polarity, temperature) are critical; dichloromethane at −20°C yields >90% enantiomeric excess (ee) .
Q. What mechanistic insights explain the superior activity of this compound over p-toluenesulfonic acid in porous metal-organic frameworks (MMFs)?
- Methodological Answer : Immobilized this compound in MMFs exhibits higher acidity (pKa ~ −2 vs. p-TsOH’s ~ −1) due to electron-withdrawing nitro groups, which stabilize the conjugate base. This enhances proton transfer in reactions like (+)-limonene isomerization. Single-crystal XRD and adsorption isotherms confirm site-selective binding via hydrogen bonding and π-π interactions, enabling turnover frequencies (TOF) 3× higher than homogeneous analogs .
Q. How can researchers resolve contradictions in reported catalytic data for this compound?
- Methodological Answer : Discrepancies in catalytic efficiency often arise from solvent effects, substrate scope, or impurity profiles. A systematic approach includes:
- Evidence Synthesis : Reviewing studies for methodological rigor (e.g., controlled humidity for hygroscopic reagents) .
- Controlled Replicates : Repeating experiments with standardized reagents (e.g., Aldrich cat. no. 127698) and inert conditions .
- Multivariate Analysis : Using design-of-experiments (DoE) to isolate variables like temperature or acid loading .
Q. What strategies optimize the synthesis of this compound derivatives (e.g., sulfonohydrazides)?
- Methodological Answer : Sulfonohydrazides are synthesized via nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate. Key steps:
- Stoichiometric Control : Use 1.2 equivalents of hydrazine to minimize di-substitution.
- Workup : Quench with ice water to precipitate the product.
- Characterization : HRMS and elemental analysis validate purity, while DSC confirms thermal stability (mp 255–260°C) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing catalytic kinetics of this compound?
- Methodological Answer : Non-linear regression of time-course data using the Michaelis-Menten model identifies rate constants (kcat) and inhibition effects. For heterogeneous systems (e.g., MMFs), intraparticle diffusion limitations are assessed via the Weisz-Prater criterion. Error analysis should account for instrumental drift in HPLC or GC measurements .
Q. How can researchers design studies to explore structure-activity relationships (SAR) in sulfonic acid derivatives?
- Methodological Answer : SAR studies require:
- Substituent Variation : Synthesizing analogs with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at ortho, meta, and para positions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate Hammett σ values with acidity.
- In Situ Characterization : Operando IR spectroscopy to track intermediate formation during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
